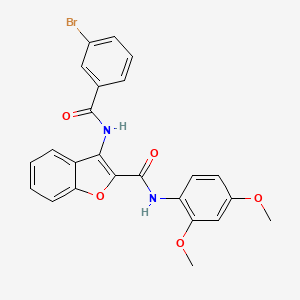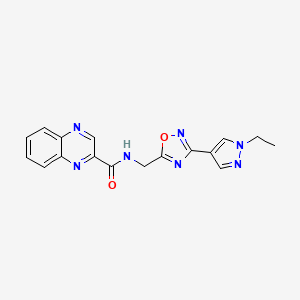![molecular formula C9H16ClNO2 B2414312 Ácido 2,3,4,4a,5,6,7,7a-Octahidro-1H-ciclopenta[b]piridina-2-carboxílico; clorhidrato CAS No. 2411193-26-3](/img/structure/B2414312.png)
Ácido 2,3,4,4a,5,6,7,7a-Octahidro-1H-ciclopenta[b]piridina-2-carboxílico; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Disolvente Orgánico
Como disolvente orgánico, este compuesto se utiliza en la fabricación de tintas, recubrimientos y adhesivos. Su capacidad para disolver otras sustancias lo hace valioso en estas aplicaciones industriales .
Agente de Reticulación en Química Polimerica
En la industria del caucho y los plásticos, sirve como agente de reticulación. Al formar enlaces químicos entre las cadenas poliméricas, mejora las propiedades mecánicas y la estabilidad de los polímeros .
Materia Prima para Materiales Fotosensibles
Los investigadores lo utilizan como materia prima para materiales fotosensibles. Las aplicaciones comunes incluyen fotorresistencias utilizadas en la fotolitografía y compuestos fotocrómicos que cambian de color al exponerse a la luz .
Síntesis de Perindopril (Fármaco Antihipertensivo)
Este compuesto juega un papel crucial como intermediario en la síntesis de Perindopril, un medicamento antihipertensivo. Su transformación química contribuye a la producción de este agente farmacéutico .
Derivado del Ácido Dehidroabiético
El compuesto está relacionado con el ácido dehidroabiético, específicamente [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahidro-7-isopropil-1,4a-dimetilfenantreno-1-ácido carboxílico. Si bien sus aplicaciones exactas son diversas, vale la pena explorar su potencial en varios campos .
Mecanismo De Acción
Target of Action
It has been suggested that it may be an intermediate in the synthesis of perindopril , a drug used to treat hypertension and heart failure, which primarily targets the angiotensin-converting enzyme (ACE).
Biochemical Pathways
The compound may be involved in the renin-angiotensin-aldosterone system (RAAS) pathway, given its potential role in the synthesis of Perindopril . By inhibiting ACE, it could reduce angiotensin II levels, leading to decreased vasoconstriction and aldosterone release, ultimately lowering blood pressure.
Propiedades
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-6-2-1-3-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYACIVZCARJEPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(NC2C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
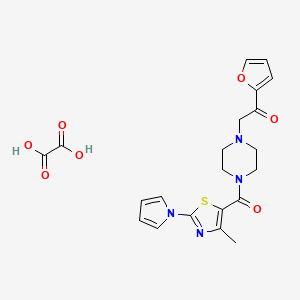
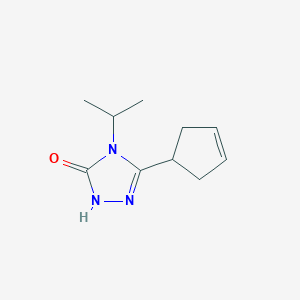
![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)
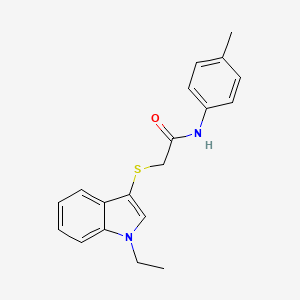
![2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2414236.png)
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)


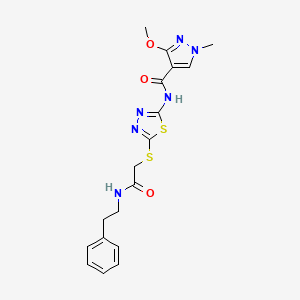
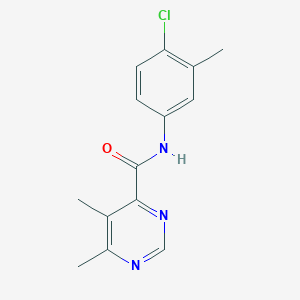
![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)
![methyl 2-{N-[2-(tert-butoxy)-2-oxoethyl]-1-(2-chloropyridin-4-yl)formamido}acetate](/img/structure/B2414248.png)
